molecular formula C18H14FN3O2S2 B11014723 1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11014723
M. Wt: 387.5 g/mol
InChI Key: ZRDVMISLMILALN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a thiophene ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14FN3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2S2/c19-12-3-5-13(6-4-12)22-9-11(8-16(22)23)17(24)21-18-20-14(10-26-18)15-2-1-7-25-15/h1-7,10-11H,8-9H2,(H,20,21,24)

InChI Key

ZRDVMISLMILALN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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